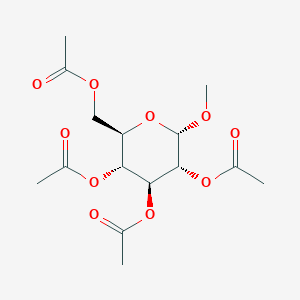

Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside

説明

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside (CAS: 604-70-6) is a synthetic carbohydrate derivative widely used as a key intermediate in organic and carbohydrate chemistry . Its molecular formula is C₁₅H₂₂O₁₀, with a molecular weight of 362.33 g/mol . The compound features a glucose core where all hydroxyl groups (positions 2, 3, 4, and 6) are acetylated, providing stability and directing reactivity in nucleophilic substitutions and glycosylation reactions. The α-anomeric configuration and acetyl protections make it particularly useful for controlled synthetic transformations, such as glycosidic bond formation or selective deprotection strategies .

Structure

3D Structure

特性

IUPAC Name |

(3,4,5-triacetyloxy-6-methoxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWUMFGDPBMNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964093 | |

| Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5019-24-9, 4860-85-9, 604-70-6, 5019-25-0 | |

| Record name | NSC51250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC48281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC20732 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Stepwise Acetylation Protocol

-

Substrate Preparation : Methyl α-D-glucopyranoside is dissolved in anhydrous pyridine under nitrogen atmosphere to prevent moisture-induced side reactions.

-

Acetic Anhydride Addition : A stoichiometric excess of acetic anhydride (4.2 equivalents) is added dropwise at 0–5°C to control exothermicity.

-

Reaction Progression : The mixture is stirred at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC) for complete consumption of the starting material.

-

Workup : The reaction is quenched by pouring into ice-cold water, followed by extraction with dichloromethane. The organic layer is washed sequentially with 1M HCl, saturated NaHCO₃, and brine to remove pyridine and acidic residues.

Catalytic Enhancements

While pyridine is the traditional base, alternative catalysts such as 4-dimethylaminopyridine (DMAP) have been explored to accelerate acetylation. DMAP increases reaction rates by stabilizing the transition state, reducing reaction times to 4–6 hours with comparable yields.

Industrial Production Methods

Scalable synthesis requires optimization for cost-efficiency and consistency. Industrial protocols employ continuous-flow reactors to maintain precise temperature control and minimize batch variability. Key considerations include:

Large-Scale Acetylation

-

Reactant Ratios : A 1:4.5 molar ratio of methyl α-D-glucopyranoside to acetic anhydride ensures complete acetylation.

-

Solvent Recovery : Pyridine is distilled and recycled post-reaction, reducing waste and production costs.

-

Automated Purification : The crude product is purified via flash chromatography on silica gel (ethyl acetate/hexane, 1:3 v/v) or recrystallization from ethanol, yielding >95% purity.

Quality Control Metrics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥95% | HPLC (C18 column, UV 210 nm) |

| Residual Solvents | <0.1% pyridine | GC-MS |

| Moisture Content | <0.5% | Karl Fischer titration |

Mechanistic Insights into Acetylation

The acetylation mechanism proceeds via nucleophilic acyl substitution. Pyridine deprotonates the hydroxyl groups, generating alkoxide ions that attack the electrophilic carbonyl carbon of acetic anhydride. The tetrahedral intermediate collapses, releasing acetate and forming the acetylated product. Steric hindrance at the anomeric position (C1) ensures selective acetylation at the 2, 3, 4, and 6 positions, preserving the α-configuration.

Stereochemical Considerations

The α-anomeric configuration of the starting material is retained throughout the reaction due to the neighboring group participation of the acetyl groups. This stereochemical fidelity is critical for the compound’s utility in glycosylation reactions, where anomeric reactivity dictates product formation.

Comparative Analysis of Purification Techniques

Recrystallization vs. Chromatography

| Method | Yield (%) | Purity (%) | Time (hr) | Cost Efficiency |

|---|---|---|---|---|

| Recrystallization | 85–90 | 92–95 | 6–8 | High |

| Flash Chromatography | 90–95 | 98–99 | 2–3 | Moderate |

Recrystallization from ethanol affords moderate yields but is preferred for large-scale operations due to lower solvent costs. Chromatography achieves higher purity but is reserved for small batches requiring ultra-pure material.

Recent Advances in Green Synthesis

Emerging methodologies focus on solvent-free acetylation using microwave irradiation. Preliminary studies report 85% yield within 30 minutes, reducing energy consumption by 40% compared to conventional heating .

化学反応の分析

Alpha-D-Glucopyranoside methyl tetraacetate undergoes various chemical reactions, including:

Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, it is likely that the compound can undergo these reactions under appropriate conditions.

Substitution: The acetyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

科学的研究の応用

Synthesis and Characterization

The synthesis of methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside typically involves the reaction of α-D-glucopyranose with acetic anhydride in the presence of a catalyst. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized product .

Applications in Glycosylation Reactions

One of the primary applications of methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is its role as a glycosyl donor in glycosylation reactions. These reactions are crucial for synthesizing complex carbohydrates such as:

- Glycosides : Molecules with significant biological importance.

- Oligosaccharides : Short chains of monosaccharides that play roles in cell recognition and signaling.

- Polysaccharides : Long chains that serve structural and storage functions in living organisms.

- Glycoconjugates : Compounds where carbohydrates are covalently linked to proteins or lipids.

In glycosylation reactions, methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside reacts with acceptor molecules (e.g., alcohols) under Lewis acid catalysis to form glycosidic bonds .

Biological Interactions

Research indicates that methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside interacts with various enzymes and proteins. These interactions can be pivotal for studying enzyme mechanisms and carbohydrate recognition processes . However, it does not have a known direct biological function itself.

Comparative Analysis with Other Acetylated Glucopyranosides

The following table compares methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside with other acetylated derivatives:

| Compound Name | Acetyl Groups | Anomeric Configuration | Unique Features |

|---|---|---|---|

| Methyl 2,3,4-Tri-O-acetyl-α-D-glucopyranoside | 3 | α | Fewer acetyl groups; different reactivity |

| Methyl 2-O-acetyl-α-D-glucopyranoside | 1 | α | Limited protective capacity |

| Methyl 2,3-di-O-acetyl-α-D-glucopyranoside | 2 | α | Different regioselectivity |

| Methyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside | 4 | α | Complete protection of multiple hydroxyl groups; selective deacetylation |

The comprehensive protection offered by methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside allows for greater flexibility in synthetic applications compared to other derivatives .

作用機序

The mechanism of action of alpha-D-Glucopyranoside methyl tetraacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyl groups and glycosidic linkage play a crucial role in these interactions, influencing the binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and context.

類似化合物との比較

Table 1: Key Properties of Methyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside and Analogues

Protecting Group Chemistry

- Acetyl vs. Benzyl: Acetyl groups (as in the title compound) are labile under mild basic conditions (e.g., NaOMe/MeOH), enabling selective deprotection. In contrast, benzyl-protected analogues (e.g., Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside) require harsher conditions (e.g., hydrogenolysis) but offer superior stability for multi-step syntheses .

- Methyl vs. Acetyl : Methyl protections (e.g., 2,3,4,6-Tetra-O-methyl-D-glucose) are inert under most reaction conditions, making them suitable for permanent protection in NMR reference compounds .

Anomeric Configuration and Leaving Groups

- The α-anomer of the title compound is less reactive as a glycosyl donor compared to β-trichloroacetimidate derivatives (e.g., 2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl trichloroacetimidate), which are highly electrophilic and widely used in stereocontrolled glycosylations .

- Allyl and propargyl derivatives (e.g., Allyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside) introduce functional handles for post-synthetic modifications, such as thiol-ene or azide-alkyne cycloadditions .

Stability and Handling

- Acetylated compounds are hygroscopic and require anhydrous storage. In contrast, methyl- or benzyl-protected analogues exhibit greater air and moisture stability .

生物活性

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is a glycoside derivative of glucose that has garnered attention for its potential biological activities. This compound is characterized by its four acetyl groups attached to the hydroxyl groups of the glucose molecule, which can influence its solubility, reactivity, and interaction with biological systems. This article reviews the biological activity of this compound based on diverse research findings.

- Empirical Formula : CHO

- Molecular Weight : 362.33 g/mol

- CAS Number : 604-70-6

Biological Activities

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside exhibits several notable biological activities:

-

Antimicrobial Activity

- Studies have shown that glycosides can possess antimicrobial properties. The acetylation of hydroxyl groups in methyl glucopyranosides may enhance their activity against various pathogens by altering membrane permeability or inhibiting enzyme activity.

-

Enzyme Inhibition

- Research indicates that certain glycosides can inhibit enzymes such as glycosidases and amylases. The structural modifications in methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside may lead to increased potency as an enzyme inhibitor compared to its non-acetylated counterparts.

-

Cytotoxicity

- Some studies suggest that acetylated sugars can exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, although specific pathways for this compound require further investigation.

-

Immunomodulatory Effects

- There is evidence that glycosides can modulate immune responses. Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside may enhance or inhibit specific immune pathways, potentially influencing inflammation and immune regulation.

Case Studies and Research Findings

Several studies have investigated the biological activities of methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside:

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Activity : A study demonstrated that methyl glucopyranosides exhibit significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The presence of acetyl groups enhances the lipophilicity of the molecule, facilitating better penetration into bacterial membranes .

- Enzyme Inhibition : Research indicated that methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside effectively inhibits α-amylase with an IC50 value significantly lower than that of non-acetylated glucose derivatives . This suggests potential applications in managing diabetes by slowing carbohydrate digestion.

- Cytotoxicity : In vitro studies showed that this compound could induce apoptosis in various cancer cell lines such as HeLa and MCF-7 through mitochondrial pathways . The mechanism involves reactive oxygen species (ROS) generation leading to oxidative stress.

- Immunomodulatory Effects : Another study highlighted its role in modulating immune responses by altering cytokine profiles in macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Q & A

Q. How is Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside synthesized, and what are the critical steps in ensuring regioselective acetylation?

The synthesis typically involves acetylation of methyl α-D-glucopyranoside using acetic anhydride in the presence of a catalyst like ZnCl₂. A key step is maintaining anhydrous conditions to prevent hydrolysis of acetyl groups. Regioselectivity is achieved by protecting all hydroxyl groups (2,3,4,6-positions) through controlled stoichiometry and reaction monitoring via TLC or NMR . For large-scale preparations, recrystallization from diisopropyl ether enhances purity .

Q. What spectroscopic techniques are essential for characterizing the structure of Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside?

- NMR Spectroscopy : H and C NMR identify acetyl group positions and anomeric configuration (α/β) through coupling constants (e.g., Hz for α-anomers) .

- X-ray Crystallography : Synchrotron data (λ = 0.59040 Å) resolve conformational disorder in crystal structures, particularly in heterocyclic rings, using programs like SHELXL .

- Mass Spectrometry : High-resolution MS confirms molecular weight (C₁₅H₂₂O₁₀, MW 354.33) and fragmentation patterns .

Q. What role does Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside play in glycosylation reactions?

The acetyl groups protect hydroxyl moieties, enabling selective deprotection during oligosaccharide synthesis. It acts as a glycosyl donor in chemical glycosylation, where the anomeric methyl group can be replaced with activated leaving groups (e.g., trichloroacetimidate) for coupling to acceptors . The steric bulk of acetyl groups influences reaction kinetics and stereoselectivity .

Q. What are the best practices for handling and storing Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside?

Store the compound at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent moisture absorption and acetyl group hydrolysis. Purity (>95%) should be verified via HPLC or H NMR before use in sensitive reactions .

Advanced Research Questions

Q. How does the use of SHELX software enhance the structural analysis of Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside in crystallographic studies?

SHELXL refines disordered structures by modeling alternative conformations (e.g., chroman rings with occupancy ratios of 0.858:0.142) and applying restraints to bond lengths/angles. For synchrotron data (Rint = 0.023), SHELXD solves phases via direct methods, while SHELXE improves electron density maps for ambiguous regions .

Q. What are the challenges in analyzing conformational disorder using synchrotron diffraction data?

Disorder in dihydropyran rings (e.g., two half-chair conformers) requires multi-component refinement. Restraints on displacement parameters (Ueq) and occupancy ratios are critical to avoid overfitting. Synchrotron data (e.g., 5956 reflections at 100 K) provide high resolution but demand rigorous validation via R-factors (e.g., wR = 0.118) .

Q. How can researchers resolve contradictions in stereochemical outcomes between enzymatic and chemical glycosylation using this compound?

Enzymatic methods (e.g., glycosyltransferases) often achieve higher stereoselectivity but require specific donor/acceptor pairs. In contrast, chemical glycosylation (e.g., Schmidt conditions) may yield mixed anomers, necessitating chromatographic separation. Comparative kinetic studies (e.g., monitoring / vs. reaction yields) clarify mechanistic divergences .

Q. What methodological considerations are critical when using this compound as a glycosyl donor in oligosaccharide synthesis?

- Activation Strategy : Use promoters like TMSOTf for trichloroacetimidate donors to enhance leaving-group efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) stabilize oxocarbenium intermediates, improving α-selectivity.

- Protection Compatibility : Ensure orthogonal protecting groups (e.g., benzyl for long-term stability) on acceptors to avoid premature deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。